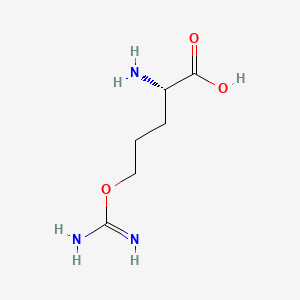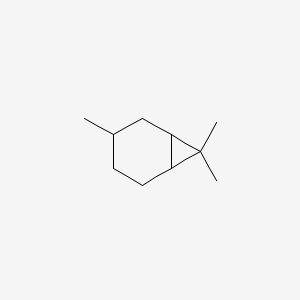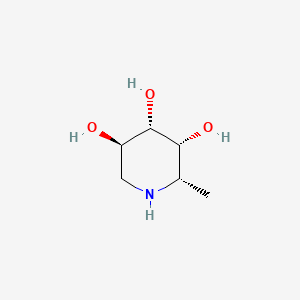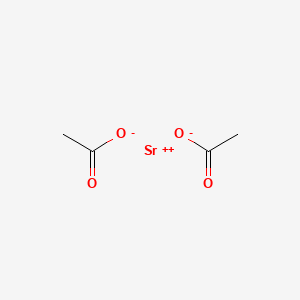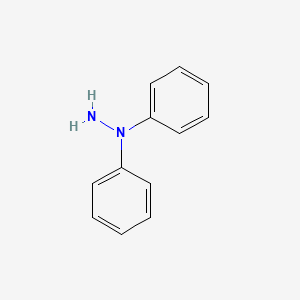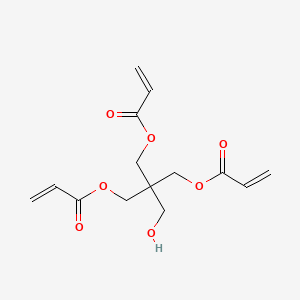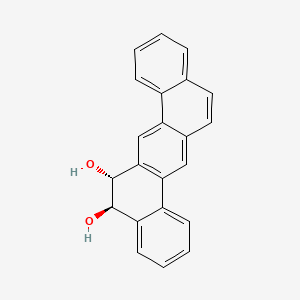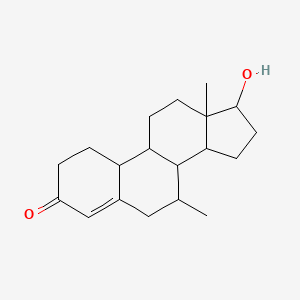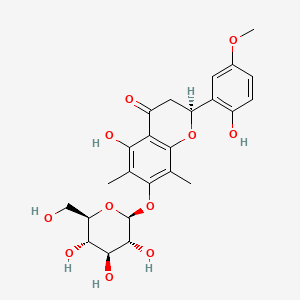
Myrciacitrin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrciacitrin II is a flavanone glycoside that is (2S)-flavanone substituted by methyl groups at positions 6 and 8, hydroxy groups at positions 5 and 2', a methoxy group at position 5' and a beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against alpha-glucosidase and aldose reductase. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a plant metabolite. It is a beta-D-glucoside, a dihydroxyflavanone, a monomethoxyflavanone, a flavanone glycoside and a monosaccharide derivative.
Scientific Research Applications
Aldose Reductase Inhibitory Activity
Myrciacitrin II, along with other flavanone glucosides like myrciacitrins III, IV, and V, isolated from the leaves of Brazilian Myrcia multiflora, has been found to exhibit potent inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications (Matsuda, Nishida, & Yoshikawa, 2002).
Antioxidant and Antidiabetic Effects
Studies have shown that myricitrin, a related compound, demonstrates significant antioxidant and antidiabetic effects. For instance, solid lipid nanoparticles containing myricitrin have shown potential in ameliorating diabetes-induced complications in mouse models (Ahangarpour, Oroojan, Khorsandi, Kouchak, & Badavi, 2018).
Anti-Inflammatory Activity
Quercitrin, a bioflavonoid similar to myricitrin, has demonstrated significant anti-inflammatory activity in experimental colitis models. This effect is linked to its influence on proinflammatory mediators, including nitric oxide (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004).
Antithrombotic Activity
Myricitrin isolated from Cercis chinensis leaves has been evaluated for its antithrombotic activity. The findings suggested significant antithrombotic effects, with an influence on various blood parameters and markers (He, Wang, Niu, Chen, Li, & Kang, 2019).
Diabetic Nephropathy Treatment
Myricitrin has been evaluated for its therapeutic potential against diabetic nephropathy, showcasing a hypoglycemic effect and improvement in glucose uptake, along with attenuation of oxidative stress and inflammation (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).
Reproductive System Disorders Treatment
In a study focused on male diabetic mice, myricitrin and solid lipid nanoparticles containing myricitrin were evaluated for their effects on diabetes-induced reproductive system disorders. The findings showed improvement in various reproductive parameters (Oroojan, Ahangarpour, Paknejad, Zareian, Hami, & Abtahi, 2019).
Anticancer Activity
Myricitrin has been studied for its inhibitory effect on the proliferation and transformation of carcinogenic cells, particularly in the context of prostate cancer. The compound demonstrated effective induction of apoptosis in cancer cell lines (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).
properties
CAS RN |
203734-34-3 |
|---|---|
Product Name |
Myrciacitrin II |
Molecular Formula |
C24H28O11 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-9-18(28)17-14(27)7-15(12-6-11(32-3)4-5-13(12)26)33-23(17)10(2)22(9)35-24-21(31)20(30)19(29)16(8-25)34-24/h4-6,15-16,19-21,24-26,28-31H,7-8H2,1-3H3/t15-,16+,19+,20-,21+,24-/m0/s1 |
InChI Key |
NKSFQBQBCJYBBO-WUQIJIJDSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=C(C=CC(=C4)OC)O)O |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



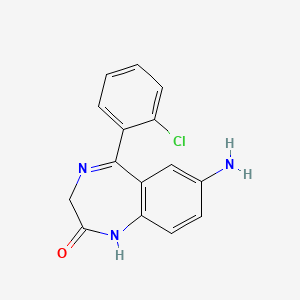
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
